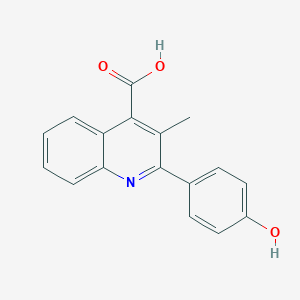

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-10-15(17(20)21)13-4-2-3-5-14(13)18-16(10)11-6-8-12(19)9-7-11/h2-9,19H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOWIELPRZDONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420732 | |

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107419-49-8 | |

| Record name | 3-Methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities. Its rigid, planar structure and versatile substitution patterns allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with a wide array of biological targets. This guide focuses on a specific, promising derivative, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, and explores its potential therapeutic targets based on a synthesis of current research on analogous compounds. While direct experimental data on this exact molecule is emerging, the wealth of information on closely related structures provides a strong foundation for targeted investigation. This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the rationale behind target selection and the experimental workflows required for validation.

Core Molecular Attributes and Inferred Bioactivity

The structure of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid combines several key pharmacophoric features: the 2-phenylquinoline-4-carboxylic acid core, a methyl group at the 3-position, and a hydroxyl group on the phenyl ring. The quinoline core itself is a known DNA intercalator and can participate in π-π stacking and hydrogen bonding interactions within protein binding sites. The carboxylic acid at the 4-position is a critical feature, often acting as a key anchoring group or a zinc-binding group in metalloenzymes. The 4-hydroxyphenyl substituent can engage in crucial hydrogen bonding interactions, a common feature in ligands for various receptors and enzymes.

Based on the known activities of structurally similar compounds, we can hypothesize several primary therapeutic avenues for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. These include oncology, immunology, and infectious diseases. The following sections will delve into the specific molecular targets implicated in these areas.

Potential Therapeutic Target Classes

Our analysis of the existing literature on 2-phenylquinoline-4-carboxylic acid derivatives points towards three primary classes of enzymes as potential targets for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid: Epigenetic Modulators, Metabolic Enzymes, and Bacterial Enzymes.

Epigenetic Modulators: Histone Deacetylases (HDACs) and Sirtuins (SIRTs)

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of cancer and other diseases. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are key enzyme families that control the acetylation state of histones and other proteins.

Rationale for Targeting HDAC3: HDAC3 is a class I histone deacetylase that plays a crucial role in tumorigenesis.[1] Selective inhibition of HDAC3 is a promising strategy for cancer therapy, potentially offering a better safety profile compared to pan-HDAC inhibitors.[1] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors.[1] The carboxylic acid moiety of these compounds is proposed to act as a zinc-binding group, a critical interaction for HDAC inhibition.

Hypothesized Mechanism of Action: We hypothesize that 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid can position its carboxylic acid group to chelate the zinc ion in the active site of HDAC3. The quinoline and phenyl rings would occupy adjacent hydrophobic pockets, with the hydroxyl group potentially forming a key hydrogen bond with a nearby amino acid residue, contributing to both potency and selectivity.

Experimental Workflow: HDAC3 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against HDAC3.

Protocol: In Vitro HDAC3 Inhibition Assay

-

Compound Preparation: Prepare a serial dilution of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reaction Mixture: In a 96-well plate, add the test compound, recombinant human HDAC3 enzyme, and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale for Targeting SIRT3: SIRT3, a mitochondrial NAD+-dependent deacetylase, has emerged as a potential therapeutic target in leukemia.[2] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[2] This suggests that the 2-phenylquinoline-4-carboxylic acid scaffold is a viable starting point for developing SIRT3 inhibitors.

Hypothesized Mechanism of Action: The binding mode of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in SIRT3 is likely to differ from that in classical HDACs due to the different catalytic mechanism. The quinoline and phenyl rings could still occupy hydrophobic pockets, while the carboxylic acid and hydroxyl groups may form hydrogen bonds with key residues in the active site, disrupting the binding of the native substrate or NAD+.

Metabolic Enzymes: Dihydroorotate Dehydrogenase (DHODH)

Rationale for Targeting DHODH: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of DHODH leads to pyrimidine depletion and has therapeutic applications in cancer, autoimmune diseases, and parasitic infections.[3] The 4-quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors.[3]

Hypothesized Mechanism of Action: 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is predicted to bind in the ubiquinone binding pocket of DHODH. The quinoline core would form hydrophobic interactions, while the carboxylic acid would make critical hydrogen bonds with conserved amino acid residues. The 4-hydroxyphenyl group could form an additional hydrogen bond, enhancing binding affinity.

Experimental Workflow: DHODH Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of a test compound against DHODH.

Protocol: In Vitro DHODH Inhibition Assay

-

Compound Preparation: Prepare a serial dilution of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid in assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

-

Reaction Mixture: In a 96-well plate, add the test compound, recombinant human DHODH enzyme, and the electron acceptor 2,6-dichloroindophenol (DCIP).

-

Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

-

Absorbance Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Targets

Rationale for Targeting Bacterial Enzymes: The 2-phenyl-quinoline-4-carboxylic acid scaffold has been explored for its antibacterial properties.[4] While the specific molecular targets in bacteria are not always well-defined for this class of compounds, potential mechanisms include inhibition of DNA gyrase, topoisomerase IV, or other essential bacterial enzymes.

Hypothesized Mechanism of Action: The planar quinoline ring system could intercalate into bacterial DNA, similar to quinolone antibiotics. Alternatively, the compound could inhibit key bacterial enzymes by binding to their active sites, with the carboxylic acid and hydroxyl groups forming critical interactions.

In Vitro and In Vivo Validation Strategies

Once promising in vitro activity against a specific target is established, further validation is crucial.

Cellular Assays

-

Antiproliferative Assays: For cancer targets like HDAC3 and DHODH, the antiproliferative activity of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid should be evaluated in relevant cancer cell lines.[1]

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest, a common mechanism for anticancer agents.[1]

-

Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.

-

Antibacterial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound should be determined against a panel of clinically relevant bacterial strains.[4]

In Vivo Models

-

Xenograft Models: For anticancer applications, the efficacy of the compound can be evaluated in mouse xenograft models bearing human tumors.

-

Infection Models: For antibacterial applications, the compound's efficacy can be tested in animal models of bacterial infection.

Structure-Activity Relationship (SAR) Studies

To optimize the potency and selectivity of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, systematic modifications to its structure should be undertaken.

Table 1: Key Structural Modifications and Their Potential Impact

| Position of Modification | Proposed Modification | Rationale |

| 3-position (Methyl) | Vary alkyl chain length, introduce cyclic groups | Explore steric and hydrophobic interactions in the binding pocket. |

| 4-position (Carboxylic Acid) | Esterification, amidation | Investigate the necessity of the free carboxylic acid for activity and modulate pharmacokinetic properties. |

| Phenyl Ring | Vary substitution pattern (position and nature of substituents) | Modulate electronic properties and explore additional hydrogen bonding or hydrophobic interactions. |

| Quinoline Ring | Introduce substituents at various positions | Fine-tune physicochemical properties and explore interactions with different regions of the binding pocket. |

Conclusion and Future Directions

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid represents a promising starting point for the development of novel therapeutics. Based on the extensive research on the 2-phenylquinoline-4-carboxylic acid scaffold, HDAC3, SIRT3, and DHODH stand out as high-priority targets for investigation. The experimental workflows and validation strategies outlined in this guide provide a clear roadmap for elucidating the mechanism of action of this compound and optimizing its therapeutic potential. Future efforts should focus on synthesizing a focused library of analogs to build a comprehensive structure-activity relationship, which will be instrumental in advancing a lead candidate toward clinical development.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022-07-14). Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (Date unavailable). Available from: [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (Date unavailable). Available from: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022-03-29). Available from: [Link]

-

(PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid - ResearchGate. (Date unavailable). Available from: [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. (Date unavailable). Available from: [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. (Date unavailable). Available from: [Link]

- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents. (1937-06-01).

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2025-08-09). Available from: [Link]

-

2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (C16H11NO3) - PubChem. (Date unavailable). Available from: [Link]

-

2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234 - PubChem. (Date unavailable). Available from: [Link]

-

2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester - NIST Chemistry WebBook. (Date unavailable). Available from: [Link]

- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents. (Date unavailable).

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem. (Date unavailable). Available from: [Link]

Sources

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

safety and handling guidelines for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

An In-depth Technical Guide to the Safe Handling of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Disclaimer: This document is intended as a technical guide for research, development, and drug discovery professionals. It has been compiled from available scientific literature and safety data for structurally related compounds. As no specific Safety Data Sheet (SDS) for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is publicly available, this guidance is based on analogy and should be supplemented by a compound-specific risk assessment before handling.

Introduction

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. This family of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include potential as antibacterial, antiviral, and anticancer agents.[1][2][3] The safe handling of such novel chemical entities is paramount in a laboratory setting to protect researchers and ensure the integrity of experimental work. This guide provides a detailed overview of the safety considerations and handling procedures for this compound, drawing on data from analogous structures to infer potential hazards and mitigation strategies.

Physicochemical Properties and Inferred Hazard Profile

Table 1: Inferred Physicochemical Properties and Associated Hazards

| Property | Inferred Characteristic | Rationale and Potential Safety Implication |

| Physical State | Likely a solid powder at room temperature.[4] | As a powder, there is a significant risk of aerosolization and inhalation during handling.[5] |

| Molecular Weight | 293.30 g/mol | |

| Solubility | Likely soluble in dilute alkaline solutions and some organic solvents.[4] | Insoluble in water.[6] |

| Thermal Stability | May decompose upon heating above its melting point, potentially releasing carbon dioxide and other hazardous gases.[4] | Avoid excessive heating. Thermal decomposition can lead to the release of irritating gases and vapors.[6] |

Hazard Identification and Risk Assessment

Based on the hazard classifications of structurally similar quinoline carboxylic acids, the primary risks associated with handling 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid are anticipated to be:

-

Skin Irritation: Direct contact may cause redness, itching, and inflammation.[5][7][8][9]

-

Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[5][7][8][9]

-

Respiratory Tract Irritation: Inhalation of the powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][7][8][9]

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.[8]

The quinoline core itself is recognized as a potential carcinogen in animal studies, and while this specific derivative has not been tested, it is prudent to handle it with appropriate caution.[10]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling powdered active pharmaceutical ingredients (APIs).[11][12][13]

Engineering Controls

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area.[7][14] A certified chemical fume hood is the recommended primary engineering control to prevent inhalation of airborne particles.

-

Containment: For procedures with a high potential for dust generation, such as weighing or transfer, the use of a powder containment hood or glove box is advisable.

Administrative Controls

-

Designated Areas: Clearly designate specific areas for the handling and storage of potent or irritant compounds.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: Ensure all personnel are thoroughly trained on the potential hazards and safe handling procedures for quinoline carboxylic acids and powdered APIs.[11]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or other chemically resistant gloves.[5] | To prevent skin contact and irritation.[7][8][9] |

| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect against dust particles and prevent serious eye irritation.[7][8][9] |

| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary for procedures with a high likelihood of dust generation outside of a fume hood.[5] | To prevent inhalation and respiratory tract irritation.[7][8][9] |

Experimental Workflow for Safe Handling

The following diagram illustrates a self-validating workflow for the safe handling of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, from receipt to disposal.

Caption: A logical workflow for the safe handling of powdered APIs.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][15]

-

Labeling: Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.

Emergency and First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[7][15] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[7][15] |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15] |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][16] |

Spill and Waste Disposal

-

Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.[7]

Conclusion

While 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid holds promise as a research compound, its handling requires a thorough understanding of the potential hazards associated with its chemical class. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize their risk of exposure and work safely with this and other novel powdered APIs. A proactive and informed approach to safety is fundamental to successful and responsible scientific discovery.

References

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.). Google Patents.

- 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet. (2025, December 18). Acros Organics.

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

2-Hydroxy-4-methylquinoline Safety Data Sheet. (n.d.). Chemos GmbH & Co. KG. Retrieved January 23, 2026, from [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

- 4-Hydroxyquinoline-2-carboxylic acid, hydrate Safety Data Sheet. (2025, September 15). Thermo Fisher Scientific.

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

- 8-Hydroxyquinoline Safety Data Sheet. (2010, September 6). Acros Organics.

-

A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved January 23, 2026, from [Link]

-

Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

-

Powder Processing in the Pharmaceutical Industry. (2024, May 27). Acufill. Retrieved January 23, 2026, from [Link]

-

White Paper | Powder Handling. (n.d.). De Dietrich. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 4. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 5. chemos.de [chemos.de]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.com [fishersci.com]

- 8. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nj.gov [nj.gov]

- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 12. acufill.co.za [acufill.co.za]

- 13. ddpsinc.com [ddpsinc.com]

- 14. aksci.com [aksci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid via Pfitzinger Reaction: An Application Note and Detailed Protocol

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is achieved through the Pfitzinger reaction, a robust and versatile method for the formation of quinoline-4-carboxylic acids. This document outlines the underlying reaction mechanism, provides a step-by-step laboratory protocol, details the necessary safety precautions, and describes the analytical methods for the characterization and validation of the final product. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[2] Specifically, quinoline-4-carboxylic acids have garnered considerable attention for their potential as therapeutic agents.[1]

The target molecule of this guide, 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid, incorporates key pharmacophoric features: a quinoline-4-carboxylic acid core, a 4-hydroxyphenyl substituent at the 2-position, and a methyl group at the 3-position. These structural motifs suggest its potential for further investigation in various drug discovery programs.

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, offers a direct and efficient one-pot synthesis of quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] This reaction is highly valued for its reliability and the diversity of substituents that can be incorporated into the quinoline ring system.[4]

The Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction is a base-catalyzed condensation-cyclization reaction. The generally accepted mechanism involves several key steps, which are crucial to understand for optimizing reaction conditions and predicting outcomes.[3]

-

Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in isatin by a strong base, typically potassium hydroxide (KOH), to form the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid).

-

Condensation and Imine/Enamine Formation: The resulting amino group of the opened isatin condenses with the carbonyl group of 4-hydroxypropiophenone to form an imine intermediate. This is followed by tautomerization to the more stable enamine.

-

Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group of the original isatin moiety.

-

Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the aromatic quinoline ring system, resulting in the formation of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.

Diagram 1: The Pfitzinger Reaction Mechanism

A simplified representation of the Pfitzinger reaction mechanism.

Experimental Protocol: Synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Isatin | ≥98% | Sigma-Aldrich | |

| 4-Hydroxypropiophenone | ≥98% | Alfa Aesar | |

| Potassium Hydroxide (KOH) | ≥85% (pellets) | Fisher Scientific | |

| Ethanol (EtOH) | 200 proof, absolute | Decon Labs | |

| Diethyl Ether | Anhydrous | Fisher Scientific | For extraction |

| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For acidification |

| Deionized Water | In-house | ||

| Celite® 545 | Sigma-Aldrich | Filter aid (optional) |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: Conduct the entire reaction in a well-ventilated fume hood.

-

Potassium Hydroxide: KOH is highly corrosive and can cause severe burns. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.

-

Hydrochloric Acid: Concentrated HCl is corrosive and has a pungent odor. Handle with care in the fume hood.

-

Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Reaction Procedure

-

Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 0.1 mol) in ethanol (100 mL). Stir until the KOH is completely dissolved. A gentle warming may be applied to facilitate dissolution.

-

Addition of Reactants: To the ethanolic KOH solution, add isatin (7.35 g, 0.05 mol) and 4-hydroxypropiophenone (7.51 g, 0.05 mol).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The reaction mixture will typically turn dark.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is generally complete within 12-24 hours.

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the resulting residue in deionized water (150 mL).

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 4-hydroxypropiophenone and other non-polar impurities.

-

Carefully collect the aqueous layer in a beaker and cool it in an ice bath.

-

Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring until the pH is approximately 4-5. A precipitate will form.

-

Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

-

Diagram 2: Experimental Workflow

A flowchart illustrating the key stages of the synthesis and purification process.

Product Characterization: A Self-Validating System

Thorough characterization of the synthesized product is essential to confirm its identity, purity, and structural integrity.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₇H₁₃NO₃ |

| Molecular Weight | 279.29 g/mol |

| Melting Point | To be determined experimentally |

Spectroscopic Analysis

The following spectroscopic techniques are recommended for the characterization of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid.

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and hydroxyphenyl rings, a singlet for the methyl group, and broad singlets for the carboxylic acid and hydroxyl protons. The predicted chemical shifts are approximately:

-

δ 13.0-14.0 ppm: (s, 1H, -COOH)

-

δ 9.5-10.5 ppm: (s, 1H, -OH)

-

δ 7.0-8.5 ppm: (m, 8H, Ar-H)

-

δ 2.5 ppm: (s, 3H, -CH₃)

-

-

¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for key carbons are approximately:

-

δ 168-170 ppm: (-COOH)

-

δ 158-160 ppm: (C-OH of phenyl ring)

-

δ 115-150 ppm: (Aromatic carbons)

-

δ 15-20 ppm: (-CH₃)

-

Note: NMR prediction tools can provide more detailed estimations of chemical shifts and coupling constants.[5][6]

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7]

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

-

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid and phenol.

Mass spectrometry will be used to determine the molecular weight of the synthesized compound.

-

Expected [M+H]⁺: m/z 280.0917

-

Expected [M-H]⁻: m/z 278.0771

Diagram 3: Analytical Workflow

A schematic of the analytical workflow for product validation.

Conclusion

The Pfitzinger reaction provides an effective and straightforward method for the synthesis of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. The protocol detailed in this application note is designed to be robust and reproducible, yielding a product that can be readily purified and characterized. The self-validating nature of the described analytical workflow ensures the structural integrity and purity of the final compound. This guide serves as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for potential applications in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Support.

- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 23, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved January 23, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. BenchChem Technical Support.

-

ResearchGate. (2025). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Retrieved January 23, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 23, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 23, 2026, from [Link]

Sources

Synthesis of Quinoline-4-Carboxylic Acid Derivatives: A Detailed Protocol for Researchers

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] Derivatives of quinoline, particularly those bearing a carboxylic acid at the 4-position, exhibit a remarkable breadth of biological activities, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] This wide-ranging bioactivity has cemented their importance as key intermediates and active pharmaceutical ingredients in drug discovery and development. This guide provides detailed, field-proven protocols for the synthesis of quinoline-4-carboxylic acid derivatives, focusing on the underlying chemical principles to empower researchers to not only replicate these methods but also to adapt and troubleshoot them effectively. We will explore three classical and versatile synthetic routes: the Doebner Reaction, the Pfitzinger Synthesis, and the Gould-Jacobs Reaction.

I. The Doebner Reaction: A Versatile Three-Component Condensation

The Doebner reaction is a powerful one-pot, three-component synthesis that constructs the quinoline-4-carboxylic acid core from an aniline, an aldehyde, and pyruvic acid.[3] This method is valued for its operational simplicity and the diversity of substituents that can be introduced through the choice of aniline and aldehyde starting materials.

A. Underlying Mechanism and Rationale

The reaction proceeds through a series of well-understood steps, the elucidation of which is key to optimizing reaction conditions. The choice of an acid catalyst is crucial for promoting the key bond-forming events.

-

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aniline and the aldehyde to form an N-arylimine (a Schiff base). This is a reversible reaction, and the removal of water can drive it to completion.

-

Addition of Pyruvic Acid: Pyruvic acid, in its enol form, acts as a nucleophile and adds to the electrophilic imine.

-

Cyclization and Dehydration: The resulting adduct undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl group, leading to cyclization. Subsequent dehydration yields a dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline-4-carboxylic acid. In a recent advancement known as the Doebner hydrogen-transfer reaction, the imine formed in situ can act as the oxidant, which is particularly effective for anilines bearing electron-withdrawing groups that typically give low yields in the conventional Doebner reaction.[2]

Caption: Mechanism of the Doebner Reaction.

B. Optimized Protocol: Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a study that demonstrates improved yields, especially for electron-deficient anilines, by using a Lewis acid catalyst and carefully controlling the stoichiometry.[2]

Materials:

-

Substituted Aniline (1.0 equiv)

-

Aromatic Aldehyde (1.1 equiv)

-

Pyruvic Acid (0.55 equiv)

-

Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

-

Acetonitrile (MeCN)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (10.2 mmol), the aromatic aldehyde (11.4 mmol), BF₃·THF (2.84 mmol), and MeCN (5.7 mL).

-

Stir the mixture at 65 °C for 10 minutes.

-

In a separate flask, prepare a solution of pyruvic acid (5.68 mmol) in MeCN (9.5 mL).

-

Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

-

After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 21 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Add water to the residue and adjust the pH to be acidic (pH 3-4) with HCl to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

| Parameter | Recommended Condition | Rationale |

| Catalyst | BF₃·THF | A Lewis acid that effectively catalyzes imine formation and subsequent steps.[2] |

| Solvent | Acetonitrile (MeCN) | Provides good solubility for reactants and often simplifies work-up.[2] |

| Temperature | 65 °C | Balances reaction rate and minimizes side reactions. |

| Stoichiometry | Excess aniline and aldehyde | The excess imine formed acts as an in-situ oxidant for the dihydroquinoline intermediate, improving yield.[2] |

| Pyruvic Acid Addition | Slow, dropwise | Minimizes potential decomposition of pyruvic acid at elevated temperatures.[2] |

II. The Pfitzinger Synthesis: Building from Isatin

The Pfitzinger synthesis offers an alternative and powerful route to quinoline-4-carboxylic acids, starting from isatin (or a substituted isatin) and a carbonyl compound containing an α-methylene group.[4] This reaction is typically carried out under basic conditions.

A. Mechanistic Insights

The Pfitzinger reaction is a base-catalyzed condensation followed by cyclization and dehydration.[5][6]

-

Ring Opening of Isatin: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid (isatinic acid).[6]

-

Condensation: The amino group of the opened isatin condenses with the carbonyl group of the ketone or aldehyde to form an imine.

-

Intramolecular Cyclization: An intramolecular aldol-type condensation occurs, where the enolate of the ketone attacks the ketone carbonyl of the isatinic acid moiety.

-

Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring.

Caption: Mechanism of the Pfitzinger Synthesis.

B. Detailed Experimental Protocol

This protocol is a generalized procedure based on several reported Pfitzinger reactions.[7][8]

Materials:

-

Isatin (or substituted isatin) (1.0 equiv)

-

Ketone (e.g., acetophenone) (2.0 equiv)

-

Potassium Hydroxide (KOH) (2.8 equiv)

-

Absolute Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve KOH (0.2 mol) in water (a minimal amount) and absolute ethanol (25 mL).

-

Add the isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

-

Slowly add the ketone (0.07 mol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 79°C for ethanol) and maintain reflux for 24 hours, with continuous stirring.

-

Monitor the reaction's progress using TLC (a typical eluent system is n-hexane:ethyl acetate, 1:2).[8]

-

After completion, cool the reaction mixture and distill off the majority of the ethanol under reduced pressure.

-

Add distilled water (20 mL) to the residue to dissolve the potassium salt of the product.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted ketone and other neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or acetic acid until the product precipitates. The pH should be in the acidic range (pH 3-5).

-

Collect the precipitate by vacuum filtration.

-

Wash the solid sequentially with cold water, cold ethanol, and diethyl ether to remove residual impurities.

-

Dry the purified quinoline-4-carboxylic acid derivative. Further purification can be achieved by recrystallization from ethanol.

| Parameter | Recommended Condition | Rationale |

| Base | Potassium Hydroxide (KOH) | A strong base is required to facilitate the initial ring-opening of the isatin lactam.[5][6] |

| Solvent | Ethanol/Water | Provides good solubility for the reactants and the potassium salt intermediates. |

| Reaction Time | 24 hours | The reaction often requires an extended period to go to completion. |

| Work-up | Acidification | The product is typically a carboxylic acid, which is soluble in its carboxylate form in a basic solution and precipitates upon acidification. |

III. The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a multi-step synthesis that produces 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones.[9] The initial product is a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently hydrolyzed and decarboxylated to yield the corresponding 4-hydroxyquinoline.[10]

A. Mechanistic Overview

-

Condensation: An aniline reacts with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, DEEM) via a nucleophilic substitution/elimination to form an anilinomethylenemalonate intermediate.[11]

-

Thermal Cyclization: This intermediate undergoes a high-temperature, 6-electron electrocyclization to form the quinoline ring system. This step typically requires temperatures above 250°C.[1][10]

-

Saponification (Optional): The resulting ester can be hydrolyzed to a carboxylic acid using a strong base.[10]

-

Decarboxylation (Optional): The 3-carboxylic acid group can be removed by heating to yield the 4-hydroxyquinoline.[10]

Caption: The reaction pathway of the Gould-Jacobs synthesis.

B. Comprehensive Experimental Protocol

This protocol outlines the complete sequence from aniline to 4-hydroxyquinoline.[1][4][10]

Materials:

-

Substituted Aniline (1.0 equiv)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.0 equiv)

-

High-boiling solvent (e.g., diphenyl ether or Dowtherm A)

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

Step 1: Condensation

-

In a round-bottom flask, combine the aniline (e.g., m-chloroaniline) and diethyl ethoxymethylenemalonate.

-

Heat the mixture at approximately 100°C for 2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.

Step 2: Thermal Cyclization

-

In a separate flask equipped for high-temperature reactions, pre-heat a high-boiling solvent like diphenyl ether to 250°C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the temperature at 250°C for approximately 2 hours to facilitate the cyclization.

-

Cool the reaction mixture. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will typically precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Saponification

-

Suspend the dried ethyl 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried quinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

-

Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.

-

The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Recommended Condition | Rationale |

| Cyclization Temperature | >250 °C | High thermal energy is required for the 6-electron electrocyclization.[1][10] |

| Cyclization Solvent | Diphenyl ether | An inert, high-boiling solvent is necessary to achieve the required reaction temperature. |

| Saponification | 10% NaOH (aq), reflux | Strong basic conditions are needed to hydrolyze the stable ester group.[10] |

| Decarboxylation | Neat, > melting point | Thermal energy drives the elimination of CO₂ from the 3-carboxylic acid.[10] |

IV. Purification and Characterization: Ensuring Product Integrity

Rigorous purification and characterization are paramount to validate the synthesis of the target quinoline-4-carboxylic acid derivatives.

A. Purification Techniques

-

Recrystallization: This is the most common method for purifying the final solid products. Ethanol, ethanol/water mixtures, and dimethylformamide (DMF) are frequently used solvents. The choice of solvent depends on the solubility of the specific derivative.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol, depending on the polarity of the compounds.

B. Spectroscopic Characterization

The structure of the synthesized compounds should be unequivocally confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons of the quinoline ring typically appear in the range of 7.5-9.0 ppm. The carboxylic acid proton is a broad singlet that appears far downfield, often above 13 ppm, and is exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is typically observed around 165-175 ppm. The aromatic carbons of the quinoline ring will appear in the range of 120-150 ppm.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid will be present from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid will be observed around 1700-1725 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic quinoline ring will appear in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be clearly visible.

-

A common fragmentation pattern for quinoline-4-carboxylic acids is the loss of the carboxylic acid group ([M-45]⁺).

-

V. Conclusion

The synthetic routes outlined in this guide—the Doebner, Pfitzinger, and Gould-Jacobs reactions—represent robust and versatile methods for accessing a wide array of quinoline-4-carboxylic acid derivatives. By understanding the underlying mechanisms and the rationale behind the specific procedural steps, researchers are well-equipped to successfully synthesize these valuable compounds. The provided protocols, coupled with rigorous purification and characterization, will ensure the integrity of the synthesized materials, paving the way for their application in drug discovery and other scientific endeavors.

VI. References

-

Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. Retrieved from [Link]

-

Singh, R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.

-

Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused carbazolo and azacarbazolo quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

-

Yoshida, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13039-13049. Retrieved from [Link]

-

Yoshida, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]

-

Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 159-165. Retrieved from [Link]

-

Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

-

Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (Application Note AN056). Retrieved from [Link]

-

Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative. (CN102924374B). Retrieved from

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Sharma, V., & Rohilla, S. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

Merck Index. (2001). Gould-Jacobs Reaction. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ablelab.eu [ablelab.eu]

- 6. researchgate.net [researchgate.net]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. mdpi.com [mdpi.com]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. prepchem.com [prepchem.com]

Application Note: A Strategic Approach to the HPLC Purification of 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Abstract

Introduction and Scientific Background

2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry. Quinoline derivatives are known for a wide range of biological activities, and their efficacy is often highly dependent on their purity. The target molecule possesses several key structural features that dictate its chromatographic behavior: a hydrophobic quinoline ring system, a polar phenolic hydroxyl group, and an ionizable carboxylic acid group.

The primary challenge in the purification of such a molecule is to achieve adequate retention on a stationary phase while ensuring a sharp, symmetrical peak shape, which is often compromised by the dissociation of the carboxylic acid. This guide addresses this challenge by proposing an ion-suppression reversed-phase HPLC method, a technique proven effective for the analysis and purification of aromatic carboxylic acids.[1]

Foundational Principles: Method Development Strategy

Developing a robust HPLC method from the ground up requires a logical, stepwise approach. The strategy is to establish a baseline set of conditions based on the analyte's structure and then systematically refine those parameters to achieve the desired separation and purity.

The Causality Behind Our Choices

-

Chromatographic Mode Selection: The presence of the large, non-polar quinoline and phenyl ring systems makes the molecule predominantly hydrophobic. Therefore, Reversed-Phase HPLC (RP-HPLC) is the logical choice, as it separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[2]

-

Controlling Ionization: The carboxylic acid moiety (pKa typically ~4-5) will be ionized at neutral pH, leading to poor retention and peak tailing on a C18 column. To ensure a consistent, non-ionized state, the mobile phase must be acidified to a pH at least 1.5-2 units below the analyte's pKa.[1][3] This "ion-suppression" technique increases the hydrophobicity of the molecule, promoting better interaction with the stationary phase and resulting in improved peak shape and retention.

-

Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a strong hydrophobic surface suitable for retaining the analyte. Its widespread availability and the vast body of literature supporting its use for aromatic compounds make it an authoritative and trustworthy starting point.[4][5]

-

Detector Selection: The conjugated aromatic system of the quinoline and phenyl rings results in strong ultraviolet (UV) absorbance. A UV detector is therefore ideal for this application.[6] Specifically, a Photodiode Array (PDA) detector is highly recommended as it can acquire the entire UV-Vis spectrum for the eluting peak, which helps in peak identification, purity assessment, and selection of the optimal monitoring wavelength.

The logical flow for developing the purification method is visualized below.

Caption: Method Development Logic Flow.

Materials and Instrumentation

| Category | Item | Specifications |

| Instrumentation | HPLC System | Quaternary pump, autosampler, column oven, PDA detector |

| HPLC Column | C18 Reversed-Phase Column | |

| Dimensions: 4.6 mm x 150 mm (analytical) or larger for prep | ||

| Particle Size: 5 µm | ||

| Chemicals | Mobile Phase A | 0.1% (v/v) Formic Acid in Ultrapure Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade) | |

| Sample Solvent | Dimethyl Sulfoxide (DMSO) or a 50:50 mix of Mobile Phase A:B | |

| Reference Standard | Purified 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |

Proposed HPLC Purification Protocol

This protocol provides a robust starting point. Researchers should expect to perform minor optimizations based on the specific impurity profile of their crude material.

Step 1: Mobile Phase and Sample Preparation

-

Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water. Filter through a 0.45 µm filter and degas.

-

Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile. Filter and degas.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the crude compound.

-

Dissolve in a minimal amount of DMSO (e.g., 200 µL).

-

Dilute to a final concentration of ~1 mg/mL with a 50:50 mixture of Mobile Phase A and B. For instance, dilute the 200 µL DMSO stock to a final volume of 5-10 mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

-

Step 2: Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC system.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Excellent starting point for retaining aromatic compounds.[4][5] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier suppresses carboxylate formation, ensuring good peak shape.[3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier with low UV cutoff. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume for analytical scale; adjust based on concentration. |

| Column Temp. | 30 °C | Provides stable retention times and improved peak efficiency. |

| Detection | PDA Detector, 225 nm | Quinoline systems show strong absorbance at 225 nm. Monitor 200-400 nm to confirm λmax. |

| Gradient Elution | See Table Below | A gradient is necessary to elute the retained compound and wash the column. |

Proposed Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Step 3: System Suitability and Execution

-

Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

Perform a blank injection (sample solvent only) to identify any system-related peaks.

-

Inject the prepared sample and initiate the data acquisition.

-

Monitor the chromatogram for the main peak corresponding to the target compound. The retention time will depend on the exact hydrophobicity, but it is expected to elute during the gradient phase.

Data Interpretation and Optimization

-

Peak Shape: The target peak should be symmetrical with a tailing factor between 0.9 and 1.2. If significant tailing occurs, ensure the mobile phase pH is sufficiently low.

-

Resolution: Assess the resolution between the main peak and any adjacent impurities. If resolution is poor, the gradient slope can be made shallower (e.g., extend the gradient time from 20 to 30 minutes) to improve separation.

-

Fraction Collection: For preparative purification, scale up the method to a larger diameter column. Collect the eluent corresponding to the main peak. Multiple injections may be required to process the entire batch of crude material.

The overall experimental workflow is depicted below.

Caption: Experimental Purification Workflow.

Conclusion and Trustworthiness

This application note provides a scientifically-grounded and detailed protocol for establishing an HPLC purification method for 2-(4-Hydroxyphenyl)-3-methylquinoline-4-carboxylic acid. By explaining the causality behind each parameter choice—from the selection of a C18 column and an ion-suppressing mobile phase to the use of a PDA detector—this guide serves as a self-validating system. Researchers and drug development professionals can use this document as an authoritative starting point, enabling them to rapidly develop a robust, reliable, and efficient purification process for this and structurally related compounds.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. [Link]

-

UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2006). MDPI. [Link]

-

Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

-

Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Semantic Scholar. [Link]

-

UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

-

Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed. [Link]

-

Chromatographic separations of aromatic carboxylic acids. (1995). PubMed. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018). LCGC International. [Link]

-

UV-Vis Spectrum of Quinolinic acid. (n.d.). SIELC Technologies. [Link]

-

2-Phenylquinoline-4-carboxylic Acid. (n.d.). Sci-Hub. [Link]

-

HPLC Analysis with Diode Array Detection. (2024). Contract Testing Laboratories of America. [Link]

-

Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2007). ResearchGate. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021). World Journal of Pharmaceutical and Medical Research. [Link]

-

HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]

-

Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2022). ResearchGate. [Link]

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

-

Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. [Link]

-

Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]

- 3. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]

- 4. measurlabs.com [measurlabs.com]

- 5. ctlatesting.com [ctlatesting.com]

- 6. researchgate.net [researchgate.net]

Application Note & Protocol: A Guide to In Vitro Assay for Evaluating HDAC Inhibitor Potency of Novel Compounds

Introduction: The Critical Role of HDACs and the Quest for Potent Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1][2] The aberrant activity of specific HDAC isoforms has been implicated in the pathophysiology of numerous diseases, including a variety of cancers and neurological disorders.[1][3][4][5] This has established HDACs as prominent therapeutic targets, fueling the development of inhibitors that can modulate their activity.

The discovery and optimization of novel HDAC inhibitors are pivotal in modern drug development.[6] However, the journey from a candidate compound to a viable therapeutic requires rigorous evaluation of its potency and selectivity. In vitro enzymatic assays serve as the foundational step in this process, providing a quantitative measure of a compound's ability to inhibit HDAC activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay to determine the potency (typically expressed as the half-maximal inhibitory concentration, IC50) of novel compounds against HDAC enzymes.

Pillar 1: Understanding the Assay Principle - From Deacetylation to Signal

The core of any HDAC inhibitor assay is the measurement of the enzymatic activity of a specific HDAC isoform in the presence of varying concentrations of a test compound. Most commercially available and widely used in vitro HDAC assays operate on a two-step principle: an enzymatic reaction followed by a signal generation step.

Common In Vitro Assay Technologies

Several detection methods are available, each with its own set of advantages and considerations:

-

Fluorogenic Assays: These are the most common and are well-suited for high-throughput screening (HTS).[7] They utilize a substrate containing an acetylated lysine coupled to a fluorophore, rendering it non-fluorescent. Upon deacetylation by an HDAC enzyme, a developer solution, often containing a protease, cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the HDAC activity.[8][9]

-

Colorimetric Assays: In this format, the deacetylation of the substrate by HDACs leads to a chemical change that, upon addition of a developer reagent, produces a colored product.[10][11] The intensity of the color, measured by a spectrophotometer, is proportional to the HDAC activity.[10] These assays are generally less sensitive than fluorogenic or luminescent assays but offer a cost-effective alternative.

-

Luminescent Assays: These assays employ a pro-luciferin substrate that is acetylated. HDAC activity deacetylates the substrate, which is then cleaved by a developer enzyme to release luciferin. In the presence of luciferase and ATP, the luciferin is converted to oxyluciferin, generating a stable "glow-type" luminescent signal.[12] This method is highly sensitive and exhibits a broad dynamic range.

-

Antibody-Based Assays (ELISA-like): These direct assays use a substrate coated on a microplate. After the HDAC reaction, a specific antibody that recognizes the deacetylated product is added, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).[13][14] The final signal is proportional to the amount of deacetylated product formed.[13][14]

The choice of assay technology depends on the required sensitivity, throughput, and available instrumentation. For novel compound screening, fluorogenic and luminescent assays are often preferred due to their high sensitivity and compatibility with HTS formats.

Pillar 2: A Self-Validating Protocol for Determining HDAC Inhibitor Potency

This protocol is designed to be a robust, self-validating system for determining the IC50 value of a novel compound against a specific HDAC isoform. It incorporates best practices to ensure data integrity and reproducibility. For this guide, we will focus on the widely adopted fluorogenic assay format.

Experimental Workflow Overview

The following diagram illustrates the key steps in the in vitro HDAC inhibitor potency assay.

Caption: Workflow for an in vitro HDAC inhibitor potency assay.

Materials and Reagents

| Reagent/Material | Key Considerations |

| Recombinant Human HDAC Enzyme | Isoform-specific (e.g., HDAC1, HDAC2, HDAC6). Ensure high purity and known activity. |

| Fluorogenic HDAC Substrate | Specific for the HDAC class being tested. |

| Assay Buffer | Typically contains Tris or HEPES, salts, and a stabilizing agent like BSA. |

| HDAC Developer | Often contains a protease and a known HDAC inhibitor (to stop the reaction). |

| Test Compound (Novel Inhibitor) | Dissolved in an appropriate solvent (e.g., DMSO). |

| Positive Control Inhibitor | A well-characterized, potent HDAC inhibitor (e.g., Trichostatin A, SAHA). |

| 96-well or 384-well Black Plates | Low-binding, opaque plates are essential to minimize background fluorescence. |

| Multichannel Pipettes/Automated Liquid Handler | For accurate and reproducible dispensing. |

| Fluorescence Microplate Reader | Capable of the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm or 485/528 nm, depending on the substrate).[8] |

| Incubator | Set to the optimal temperature for the enzyme (typically 30°C or 37°C).[7] |

Step-by-Step Experimental Protocol

1. Preparation of Reagents:

-

Test Compound Serial Dilutions:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Perform a serial dilution of the test compound in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is a good starting point.

-

Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay. Crucially, ensure the final DMSO concentration in the reaction well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity. [15]

-

-

Control Preparation:

-

Positive Control: Prepare a dilution series of a known HDAC inhibitor (e.g., Trichostatin A) to validate assay performance.

-

Negative Control (100% Activity): Wells containing assay buffer and DMSO (at the same final concentration as the test compound wells) but no inhibitor.

-

Blank Control (Background): Wells containing all assay components except the HDAC enzyme. This is critical for background subtraction.

-

-

HDAC Enzyme and Substrate Preparation:

-

Thaw the recombinant HDAC enzyme and substrate on ice.

-

Dilute the HDAC enzyme to the working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Dilute the substrate to its working concentration in assay buffer.

-

2. Assay Plate Setup and Execution:

-

Add the reagents to the wells of a black microplate in the following order. Perform all additions in duplicate or triplicate.

| Step | Reagent | Volume (for a 50 µL final volume) | Purpose |

| 1 | Assay Buffer | Variable | To bring the final volume to 50 µL. |

| 2 | Test Compound/Controls | 5 µL | To achieve the final desired inhibitor concentrations. |

| 3 | Diluted HDAC Enzyme | 20 µL | Initiates the pre-incubation. |

-

Pre-incubation: Gently mix the plate and incubate for a recommended time (e.g., 10-30 minutes) at the assay temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. For compounds suspected of having slow-binding kinetics, this pre-incubation time may need to be extended.[16]

-

Initiate the Enzymatic Reaction:

-

Add 25 µL of the diluted substrate to all wells to start the reaction.

-